N-(3,4-dichlorophenyl)-4-(dimethylamino)benzamide
Description
N-(3,4-Dichlorophenyl)-4-(dimethylamino)benzamide is a benzamide derivative characterized by a 3,4-dichlorophenyl group attached to the amide nitrogen and a dimethylamino substituent at the para position of the benzoyl ring.
Properties
CAS No. |
102587-45-1 |
|---|---|
Molecular Formula |
C15H14Cl2N2O |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(dimethylamino)benzamide |
InChI |
InChI=1S/C15H14Cl2N2O/c1-19(2)12-6-3-10(4-7-12)15(20)18-11-5-8-13(16)14(17)9-11/h3-9H,1-2H3,(H,18,20) |
InChI Key |
NQZLFYRTLUTBIA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4-(dimethylamino)benzamide typically involves the reaction of 3,4-dichloroaniline with 4-dimethylaminobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-4-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)-4-(dimethylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-(dimethylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Opioid Research
Several U-drugs (opioid receptor agonists) share structural motifs with the target compound, particularly the 3,4-dichlorophenyl and dimethylamino groups. Key comparisons include:
Key Differences :
- The target compound features a benzamide core , contrasting with the acetamide scaffold of U-47700 and U-51753. This substitution may alter receptor binding kinetics or metabolic stability .
- The dimethylamino group in the target compound is para-substituted on the benzoyl ring, whereas U-drugs position this group on a cyclohexyl or methylacetamide moiety.
Thiazole-Containing Benzamides
describes benzamide derivatives with thiazole and pyridine substituents, such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d). These compounds exhibit:
Comparison Table :
Structural Insights :
Crystallographic and Conformational Analysis
highlights 4-chloro-N-(3,4-dimethylphenyl)benzamide , a benzanilide analog, with:
Target Compound Implications :
- The dimethylamino group may disrupt planarity, altering solubility or intermolecular interactions compared to chloro/methyl-substituted analogs.
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